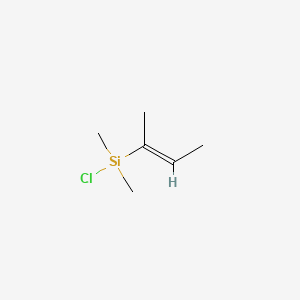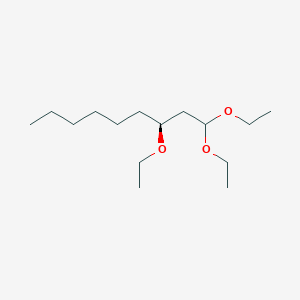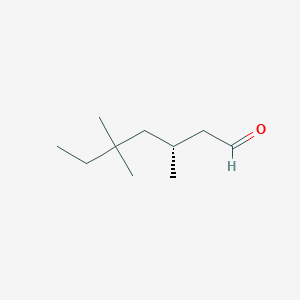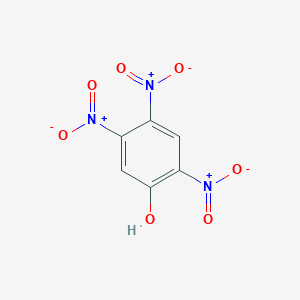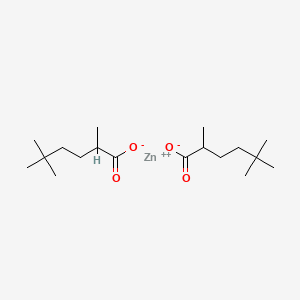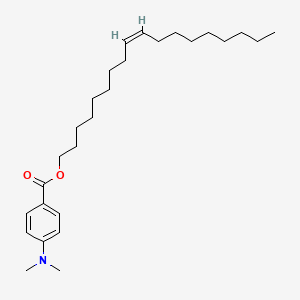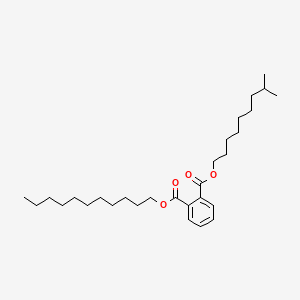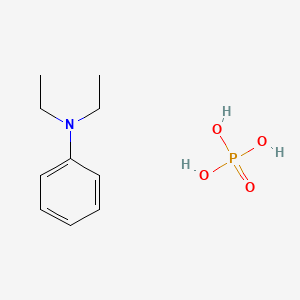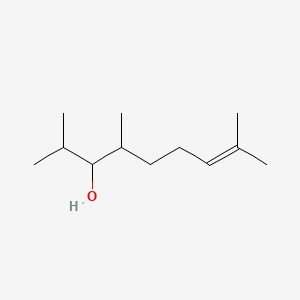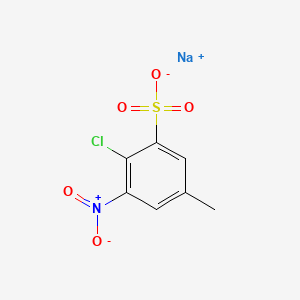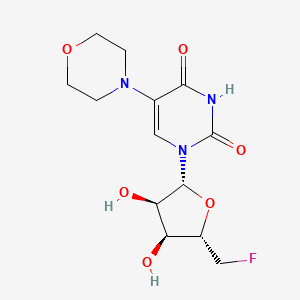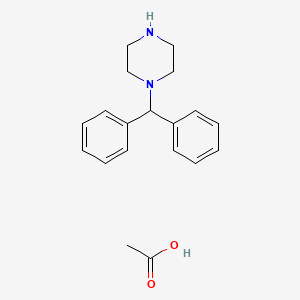
Acetic acid;1-benzhydrylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydrylpiperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further combined with an acetate group. This compound is known for its pharmacological activities, including vasodilator and hypotensive effects, as well as its ability to increase cerebral blood flow .
Vorbereitungsmethoden
The synthesis of 1-benzhydrylpiperazinium acetate typically involves the reaction of benzhydryl chloride with piperazine in the presence of a suitable base, followed by the addition of acetic acid to form the acetate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Benzhydrylpiperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzhydryl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzhydryl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Benzhydrylpiperazinium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperazine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its vasodilator and hypotensive properties, as well as its ability to enhance cerebral blood flow.
Industry: Utilized in the development of new materials with specific electrical and dielectric properties.
Wirkmechanismus
The mechanism of action of 1-benzhydrylpiperazinium acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as vasodilation, hypotension, and increased cerebral blood flow .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydrylpiperazinium acetate can be compared with other similar compounds, such as:
1-Benzhydrylpiperazine: Similar in structure but lacks the acetate group. It also exhibits pharmacological activities like vasodilation and hypotension.
1-Benzhydrylpiperazinium tartrate: Contains a tartrate group instead of an acetate group. It has similar pharmacological properties but may differ in its solubility and stability.
1-Benzhydrylpiperazinium maleate: Contains a maleate group and exhibits similar pharmacological activities.
These comparisons highlight the uniqueness of 1-benzhydrylpiperazinium acetate in terms of its specific chemical structure and resulting properties.
Eigenschaften
CAS-Nummer |
83918-73-4 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
acetic acid;1-benzhydrylpiperazine |
InChI |
InChI=1S/C17H20N2.C2H4O2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |
InChI-Schlüssel |
JSZJPSGMTDIWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


